Cyclohex-4-ene-1,2-diyldimethanol

Übersicht

Beschreibung

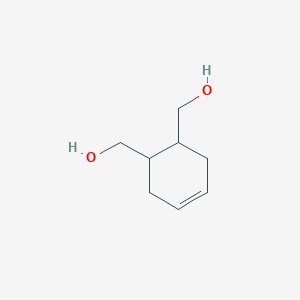

Cyclohex-4-ene-1,2-diyldimethanol is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexene, featuring two hydroxyl groups attached to the 1 and 2 positions of the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohex-4-ene-1,2-diyldimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. The resulting product can then be subjected to hydroxylation to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohex-4-ene-1,2-diyldimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclohex-4-ene-1,2-dione

Reduction: Cyclohexane-1,2-diyldimethanol

Substitution: Cyclohex-4-ene-1,2-diyldichloride

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Cyclohex-4-ene-1,2-diyldimethanol (C8H14O2) is characterized by its two hydroxymethyl groups attached to a cyclohexene ring. The compound can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT), leading to the formation of CHDM as a key intermediate in polyester production . The synthesis process typically involves two steps:

-

Conversion of DMT to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) :

-

Hydrogenation of DMCD to CHDM :

This process yields a mixture of cis and trans isomers, which can influence the properties of the final products.

Applications in Material Science

Polyester Production

One of the primary applications of CHDM is in the production of polyesters, particularly polyethylene terephthalate (PET) and its copolymers. The incorporation of CHDM into polyester formulations enhances various physical properties:

- Strength and Clarity : Thermoplastic polyesters containing CHDM exhibit improved mechanical strength and optical clarity compared to traditional PET.

- Solvent Resistance : These polyesters show enhanced resistance to solvents, making them suitable for a wider range of applications.

- Reduced Crystallinity : CHDM reduces the degree of crystallinity in PET homopolymers, improving their processability and thermal properties .

Applications in Textiles and Carpets

CHDM-based polyesters are also utilized in textiles, particularly for producing durable carpet fibers that offer both aesthetic appeal and functional performance.

Applications in Pharmaceuticals

Synthesis of Pharmaceutical Intermediates

CHDM serves as a precursor for various pharmaceutical compounds. For instance, it is involved in the synthesis of 1,4-cyclohexanedimethanol diglycidyl ether, which acts as an epoxy diluent. This compound is crucial for reducing the viscosity of epoxy resins used in drug formulations and coatings .

Analytical Applications

Detection Methods

Recent advancements have led to the development of high-performance liquid chromatography (HPLC) methods for detecting enantiomers of cyclohexane-1,2-dimethanol. These methods utilize benzoyl chloride derivatives for effective separation and quantification . Such analytical techniques are vital for quality control in pharmaceutical manufacturing.

Case Studies

Wirkmechanismus

The mechanism of action of cyclohex-4-ene-1,2-diyldimethanol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Cyclohex-4-ene-1,2-diyldimethanol can be compared with other similar compounds, such as:

Cyclohexane-1,2-diyldimethanol: Lacks the double bond present in this compound, resulting in different reactivity and applications.

Cyclohex-4-ene-1,2-diyldichloride: Contains chlorine atoms instead of hydroxyl groups, leading to distinct chemical properties and uses.

Cyclohex-4-ene-1,2-dione: An oxidized form of this compound, with different chemical behavior and applications

This compound stands out due to its unique combination of a cyclohexene ring and hydroxyl groups, making it a versatile compound for various chemical transformations and applications.

Biologische Aktivität

Cyclohex-4-ene-1,2-diyldimethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a cyclohexene ring with two hydroxymethyl groups attached to adjacent carbon atoms. This structural configuration allows for various chemical interactions and reactivity, making it a valuable compound in organic synthesis and potential therapeutic applications .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of cyclohexene compounds can inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate effectiveness against these microorganisms .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that cyclohexene derivatives exhibited antiproliferative effects against human cancer cell lines, including NCI-H460 (lung cancer) and M14 (melanoma) cells. The results indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound serves as a substrate for specific enzymes, allowing researchers to explore enzyme activity and mechanisms. Studies have highlighted its role in biocatalytic transformations that enhance selectivity and efficiency in enzymatic reactions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in its antimicrobial action .

Case Study 1: Antimicrobial Activity

A study conducted on synthesized monoesters of cyclohexene dicarboxylic acids revealed their antimicrobial efficacy against various pathogenic microorganisms. The synthesized compounds demonstrated significant activity against Candida species, with an MIC value of approximately 18 μM against Bacillus subtilis and no activity against gram-negative bacteria at similar concentrations .

Case Study 2: Anticancer Efficacy

In another research project, cyclohex-4-ene derivatives were tested for their cytotoxic effects on cancer cell lines. The study found that one derivative exhibited an EC50 value of 10.2 μM against the MCF-7 breast cancer cell line, indicating potent anticancer properties .

Data Summary

| Biological Activity | Type | Target Organism/Cell Line | Effectiveness (MIC/EC50) |

|---|---|---|---|

| Antimicrobial | Gram-positive | Staphylococcus aureus | 18 μM |

| Antimicrobial | Yeast-like fungi | Candida spp. | Moderate |

| Anticancer | Lung cancer | NCI-H460 | Moderate |

| Anticancer | Melanoma | M14 | Moderate |

| Anticancer | Breast cancer | MCF-7 | 10.2 μM |

Eigenschaften

IUPAC Name |

[6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCJBRVTYJVAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927223 | |

| Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-04-7 | |

| Record name | NSC292901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.